[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a chemical compound with the following properties:
Molecular Formula: CHNOS
Molecular Weight: 381.473 g/mol
CAS Number: 299952-52-6
Chemical Reactions Analysis
The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would also require experimental investigation.
Scientific Research Applications
Chemistry::
Bioconjugation: The compound’s functional groups make it suitable for linking to biomolecules (e.g., proteins, peptides) in chemical biology studies.
Medicinal Chemistry: Researchers may explore its potential as a drug lead or scaffold due to its unique structure.
Antioxidant Properties: Investigate its role in cellular protection against oxidative stress.
Enzyme Inhibition: Study its effects on specific enzymes involved in disease pathways.
Anti-Inflammatory Activity: Assess its potential as an anti-inflammatory agent.
Anticancer Properties: Investigate its impact on cancer cell growth.
Pharmaceuticals: Potential use as a starting material for drug development.
Materials Science: Explore its applications in materials synthesis.
Mechanism of Action
The exact mechanism by which [(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exerts its effects remains to be elucidated. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness based on its specific structure. Similar compounds include [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid .
Properties
Molecular Formula |
C14H13NO5S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO5S2/c1-2-20-10-5-8(3-4-9(10)16)6-11-13(19)15(7-12(17)18)14(21)22-11/h3-6,16H,2,7H2,1H3,(H,17,18)/b11-6- |
InChI Key |
VTUUIQIIKSGVKF-WDZFZDKYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Origin of Product |
United States |
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